Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate

Description

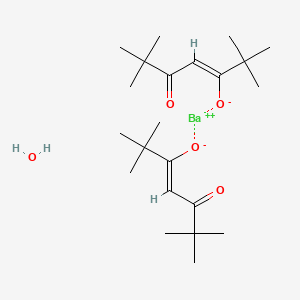

Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate; hydrate (CAS: N/A, PubChem CID: N/A) is a coordination complex comprising a barium(II) cation chelated by two β-diketonate ligands, specifically 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD), with a hydrate moiety. Its molecular formula is C22H38BaO4 (molecular weight: 503.86 g/mol) . This compound is structurally characterized by a central barium ion coordinated to the enolate oxygen atoms of the TMHD ligands, forming a thermally stable complex. Such β-diketonate complexes are widely used in materials science as precursors for chemical vapor deposition (CVD) due to their volatility and controlled decomposition properties .

Properties

IUPAC Name |

barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.Ba.H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;1H2/q;;+2;/p-2/b2*8-7-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCALGUJWYYNHDY-ZJCTYWPYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.O.[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40BaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate, also known as Ba(TMHD)2, is primarily used in the preparation of superconducting thin films. The primary target of this compound is the substrate on which these films are deposited.

Mode of Action

Ba(TMHD)2 acts as a precursor in the metal-organic chemical vapor deposition (MOCVD) process. It undergoes evaporation and decomposition to deposit barium ions on the substrate. The compound is highly sensitive to temperature changes during the evaporation process.

Biochemical Pathways

It’s known that the compound acts as a ligand for metal catalysts in various reactions.

Pharmacokinetics

Its thermal properties and kinetics of decomposition have been investigated. The compound is unstable and highly sensitive to temperature changes during the evaporation process.

Result of Action

The primary result of Ba(TMHD)2 action is the deposition of barium ions on a substrate, facilitating the creation of superconducting thin films. The quality and reproducibility of the films depend on the purity, thermal stability, and evaporation characteristics of the Ba(TMHD)2 precursor.

Biochemical Analysis

Biochemical Properties

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with various antioxidant enzymes such as glutathione peroxidase, catalase, and superoxide dismutase. These interactions often result in the modulation of enzyme activity, which can lead to changes in cellular oxidative stress levels. Additionally, Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate can influence the activity of lactate dehydrogenase and creatine kinase, enzymes involved in energy metabolism.

Cellular Effects

The effects of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate on various cell types and cellular processes are profound. This compound has been shown to affect cell signaling pathways, particularly those involved in oxidative stress responses. It can alter gene expression patterns, leading to changes in the production of proteins that protect cells from oxidative damage. Furthermore, Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate can impact cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and effects of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate can change over time in laboratory settings. Studies have shown that this compound is relatively stable under controlled conditions but can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate has been associated with cumulative effects on cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

In animal models, the effects of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate vary with dosage. At low doses, this compound can enhance the activity of certain antioxidant enzymes, providing protective effects against oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as enzyme inhibition, oxidative damage, and disruptions in cellular metabolism. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations.

Metabolic Pathways

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. It interacts with enzymes such as glutathione peroxidase and catalase, which are crucial for detoxifying reactive oxygen species. Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in glycolysis and the citric acid cycle.

Transport and Distribution

The transport and distribution of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate within cells and tissues are facilitated by specific transporters and binding proteins. This compound can accumulate in certain tissues, such as the liver and kidneys, where it interacts with cellular components to exert its effects. The distribution of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is influenced by its chemical properties, including its solubility and affinity for different biomolecules.

Subcellular Localization

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by its localization, as it interacts with different biomolecules in these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can modulate enzyme activity and gene expression.

Biological Activity

Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate, commonly referred to as barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate or Ba(TMHD)₂·xH₂O, is a coordination compound of barium with significant biological and chemical properties. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and safety considerations.

Molecular Structure

- Molecular Formula: C22H38BaO4·H2O

- Molecular Weight: 503.87 g/mol

- CAS Number: 17594-47-7

- Appearance: White powder

- Melting Point: 175-180°C

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H38BaO4·H2O |

| Molecular Weight | 503.87 g/mol |

| CAS Number | 17594-47-7 |

| Appearance | White powder |

| Melting Point | 175-180°C |

Barium compounds are known to interact with various biological systems. The biological activity of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) primarily stems from its role as a barium ion source. Barium ions can influence cellular processes through the following mechanisms:

- Calcium Channel Blockade: Barium can block calcium channels in excitable tissues such as neurons and muscle cells, potentially affecting neurotransmission and muscle contraction.

- Antioxidant Activity: Some studies suggest that barium complexes may exhibit antioxidant properties by scavenging free radicals.

- Enzyme Modulation: Barium ions may interact with various enzymes due to their ability to mimic calcium ions.

Therapeutic Applications

Research into the therapeutic applications of barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is limited but promising in the following areas:

- Anticancer Activity: Preliminary studies indicate that certain barium complexes may inhibit tumor growth by inducing apoptosis in cancer cells.

- Neuroprotective Effects: The modulation of calcium channels may offer neuroprotective benefits in conditions such as stroke or neurodegenerative diseases.

Case Studies

- Study on Anticancer Properties:

- Neuroprotective Effects:

Toxicological Profile

While barium compounds have potential therapeutic benefits, they also pose risks:

- Acute Toxicity: Barium salts can be toxic when ingested or inhaled. Symptoms include gastrointestinal distress and respiratory issues.

- Safety Precautions: Handling should be done with care, using gloves and protective eyewear due to its toxicological properties.

Table 2: Safety Data

| Hazard Classification | Description |

|---|---|

| Acute Toxicity | Toxic if ingested/inhaled |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

Chemical Reactions Analysis

Thermal Decomposition in Thin-Film Deposition

Ba(TMHD)₂·xH₂O is widely used in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) for producing barium-containing thin films. The compound undergoes controlled thermal decomposition to yield barium oxide (BaO) or other barium-based materials.

| Parameter | Value/Description | Source |

|---|---|---|

| Decomposition Temperature | 225°C at 0.3 mmHg | |

| Primary Products | BaO, CO₂, H₂O, and volatile organic ligands | |

| Application | High-κ dielectric layers, superconducting films |

The decomposition mechanism involves cleavage of the β-diketonate ligands, releasing 2,2,6,6-tetramethylheptanedione derivatives as gaseous byproducts. This reaction is critical for achieving high-purity barium oxide films with minimal carbon contamination .

Stability and Hygroscopic Behavior

The compound exhibits hygroscopicity due to its hydrated structure, impacting its stability under ambient conditions.

The hydrate form stabilizes the compound against premature ligand dissociation but necessitates controlled environments during handling to prevent unintended hydrolysis .

Reactivity in Coordinating Solvents

Ba(TMHD)₂·xH₂O participates in ligand-exchange reactions with stronger donor solvents or chelating agents. For example:

| Adduct Property | Detail | Source |

|---|---|---|

| Stability | Improved thermal stability vs. hydrate | |

| Application | Precursor for advanced deposition techniques |

Comparison with Similar Compounds

Bis(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium(II) Hydrate

Molecular Formula : C22H38O4Sr (approximate molecular weight: ~487.2 g/mol)

Key Similarities :

- Shares the same β-diketonate ligand (TMHD) and hydration state.

- Exhibits analogous coordination geometry, with strontium(II) replacing barium(II) .

Key Differences : - Metal Ion Size : Strontium(II) (1.12 Å ionic radius) is smaller than barium(II) (1.34 Å), leading to differences in bond lengths and lattice stability.

- Thermal Behavior : Strontium complexes generally decompose at lower temperatures (~250–300°C) compared to barium analogs (~300–350°C), impacting their suitability for high-temperature CVD processes .

- Applications : Strontium-TMHD is preferred in optoelectronic thin films, whereas barium-TMHD is used in superconducting materials .

Barium Chloride Dihydrate (BaCl2·2H2O)

Molecular Formula : BaCl2·2H2O (molecular weight: 244.26 g/mol)

Key Similarities :

- Contains barium(II) as the cationic species.

Key Differences : - Structure : A simple ionic salt vs. a coordination complex.

- Solubility : Highly water-soluble (31.2 g/100 mL at 20°C) compared to the hydrophobic β-diketonate complex .

- Applications : Used in chlorine-alkali industries and as a sulfate scavenger, contrasting with the specialized role of barium-TMHD in materials synthesis .

Cadmium Oxalate (CdC2O4)

Molecular Formula : CdC2O4 (molecular weight: 200.43 g/mol)

Key Similarities :

- Both are coordination complexes with transition or alkaline earth metals.

Key Differences : - Ligand Type : Oxalate (C2O4<sup>2−</sup>) vs. β-diketonate (TMHD).

- Toxicity: Cadmium compounds are highly toxic and carcinogenic, whereas barium compounds exhibit moderate toxicity primarily affecting the cardiovascular system .

- Applications : Cadmium oxalate is used in electroplating, while barium-TMHD has niche roles in advanced materials .

Data Table: Comparative Properties of Barium-TMHD and Analogues

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.